![molecular formula C20H12Cl2F3N3O2S B2904607 N-[(4-chlorophenyl)carbamoyl]-3-(4-chlorophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carboxamide CAS No. 338759-10-7](/img/structure/B2904607.png)

N-[(4-chlorophenyl)carbamoyl]-3-(4-chlorophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

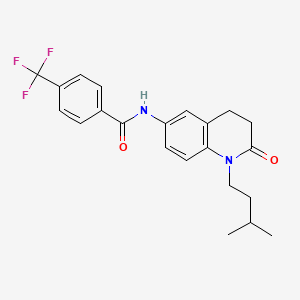

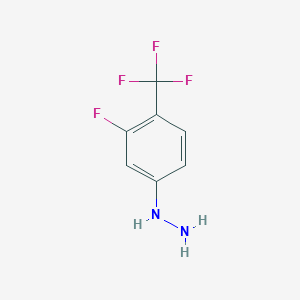

The compound you mentioned is a complex organic molecule that contains several functional groups, including a carbamoyl group, a sulfanyl group, and a trifluoromethyl group. These groups are attached to different phenyl and pyridine rings .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the phenyl and pyridine rings. The presence of the chloro, carbamoyl, sulfanyl, and trifluoromethyl groups would likely have significant effects on the compound’s overall shape and electronic structure .Chemical Reactions Analysis

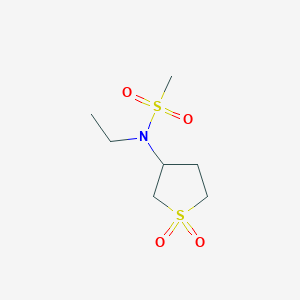

The reactivity of this compound would be influenced by the presence and position of its functional groups. For example, the carbamoyl group might make the compound a potential nucleophile or electrophile, depending on the reaction conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the highly electronegative trifluoromethyl group could affect the compound’s polarity, solubility, and stability .Scientific Research Applications

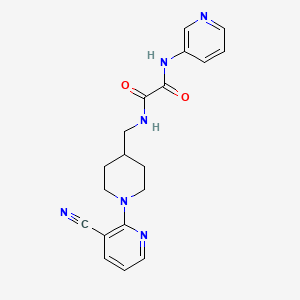

Anticancer Potential

One notable application is in the synthesis of novel compounds with potential anticancer activity. For instance, Szafrański and Sławiński (2015) synthesized a series of novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides, evaluating their in vitro anticancer activity. While the specific compound was not directly mentioned, their research highlights the broader category of similar compounds exhibiting selectivity towards leukemia, colon cancer, and melanoma, suggesting possible applications in developing anticancer agents (Krzysztof Szafrański, J. Sławiński, 2015).

Anti-Tubercular Activity

Another significant application is in the treatment of tuberculosis. Manikannan et al. (2010) synthesized a new set of highly substituted pyridine derivatives, including 4,6-bis(4-chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-2-methoxynicotinonitrile, which showed potent inhibition against Mycobacterium tuberculosis. This discovery positions compounds within this chemical class as potential therapeutic agents against tuberculosis, demonstrating their importance in medicinal chemistry research (Ramaiyan Manikannan, Shanmugam Muthusubramanian, Perumal Yogeeswari, Dharmarajan Sriram, 2010).

Material Science Applications

In the field of materials science, Faghihi and Mozaffari (2008) synthesized new polyamides through the polycondensation reaction of 2,5-bis[(4-carboxyanilino) carbonyl] pyridine with aromatic diamines. These polymers, containing pyridyl moiety in the main chain, exhibit unique thermal and solubility properties, suggesting potential applications in creating advanced materials with specific desired physical characteristics (K. Faghihi, Zohreh Mozaffari, 2008).

Chemical Synthesis and Modification

The synthesis and modification of chemical structures using this compound also extend to exploring new routes to heterocycles. Samii et al. (1987) demonstrated the sulphenylation of unsaturated amides leading to various cyclic products. Their work underscores the utility of related compounds in organic synthesis, offering methodologies for constructing complex molecules (Z. K. M. A. E. Samii, M. I. Ashmawy, J. M. Mellor, 1987).

Mechanism of Action

Future Directions

The future research directions for this compound would depend on its intended applications. For example, if it shows promise as a pharmaceutical or agrochemical agent, further studies could focus on optimizing its synthesis, understanding its mechanism of action, and assessing its safety and efficacy .

Properties

IUPAC Name |

N-[(4-chlorophenyl)carbamoyl]-3-(4-chlorophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Cl2F3N3O2S/c21-12-1-5-14(6-2-12)27-19(30)28-18(29)17-16(9-11(10-26-17)20(23,24)25)31-15-7-3-13(22)4-8-15/h1-10H,(H2,27,28,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPXBUJFPSCMNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC(=O)C2=C(C=C(C=N2)C(F)(F)F)SC3=CC=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Cl2F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2904526.png)

![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2904531.png)

![4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2904533.png)

![Methyl 2-({2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetate](/img/structure/B2904537.png)

![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2904543.png)

![5-[(4-methoxyphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2904545.png)

![5-[(4-Chlorophenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2904547.png)